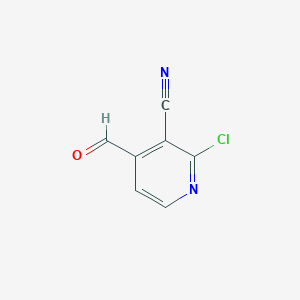

2-Chloro-4-formylnicotinonitrile

Description

Contextualization of Nicotinonitrile Derivatives in Modern Organic Synthesis

Nicotinonitrile derivatives, which are essentially substituted cyanopyridines, are highly valued in organic synthesis. The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids. This chemical reactivity makes nicotinonitriles important intermediates in the synthesis of more complex molecules. crysdotllc.comresearchgate.net Furthermore, the pyridine (B92270) ring itself can be functionalized, allowing for the creation of a diverse array of structures. crysdotllc.comresearchgate.net Researchers have utilized nicotinonitriles in the construction of various heterocyclic systems and as precursors for compounds with applications in materials science and pharmaceuticals. nih.govnih.govnih.gov

Significance of Pyridine-Based Heterocycles as Scaffolds in Academic Chemistry

Pyridine and its derivatives are fundamental building blocks in the world of heterocyclic chemistry. google.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a key structural feature in numerous natural products, including vitamins and alkaloids. researchgate.net In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure, meaning it is frequently found in the molecular architecture of approved drugs. google.com Its ability to participate in hydrogen bonding and other intermolecular interactions makes it an attractive component for designing molecules that can bind to biological targets with high affinity and specificity. bldpharm.com Consequently, a vast body of academic research is dedicated to the synthesis and functionalization of pyridine-based compounds to explore their potential in various scientific domains. sigmaaldrich.com

Research Rationale and Scope of Studies on 2-Chloro-4-formylnicotinonitrile

While extensive, peer-reviewed research specifically detailing the synthesis, reactivity, and applications of this compound is not widely available in the public domain, its structural features provide a clear rationale for its importance as a research chemical. The molecule incorporates three key functional groups onto the pyridine core: a chloro group, a formyl (aldehyde) group, and a nitrile group.

The presence of the chlorine atom at the 2-position makes the molecule susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. The formyl group at the 4-position is a reactive aldehyde that can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The nitrile group at the 3-position, as previously mentioned, is a versatile precursor to other nitrogen-containing functional groups.

The combination of these three functional groups in a single, relatively simple molecule makes this compound a highly versatile building block for the synthesis of more complex, polyfunctionalized pyridine derivatives. It is likely utilized in exploratory chemical synthesis programs aimed at discovering new compounds with potential biological activities or material properties. Its commercial availability from various chemical suppliers underscores its utility as a starting material for chemical research and development. crysdotllc.com

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₃ClN₂O |

| Molecular Weight | 166.57 g/mol |

| CAS Number | 1289019-39-1 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Further research and publication of studies involving this compound are necessary to fully elucidate its chemical reactivity and potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3ClN2O |

|---|---|

Molecular Weight |

166.56 g/mol |

IUPAC Name |

2-chloro-4-formylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H3ClN2O/c8-7-6(3-9)5(4-11)1-2-10-7/h1-2,4H |

InChI Key |

KXKPASWWVVDEJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C=O)C#N)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Chloro 4 Formylnicotinonitrile

Reactions of the Aldehyde (Formyl) Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, known for its susceptibility to both oxidation and a wide array of nucleophilic addition reactions. bldpharm.comgoogle.com The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing pyridine (B92270) ring, makes the formyl group in 2-Chloro-4-formylnicotinonitrile a prime target for chemical change.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. britannica.comlibretexts.org Strong oxidizing agents are typically employed for this purpose. For this compound, this reaction would yield 2-chloro-3-cyanopyridine-4-carboxylic acid.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in sulfuric acid (the Jones reagent). britannica.comlibretexts.orgmnstate.edu The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Table 1: Oxidative Transformation of this compound

| Starting Material | Reagent | Product |

|---|

Reductive Transformations

The aldehyde functionality can be reduced to a primary alcohol. This is typically achieved using hydride reducing agents. The most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder, more selective reagent, often used in protic solvents like methanol (B129727) or ethanol, while LiAlH₄ is a much stronger reducing agent that requires anhydrous conditions. youtube.com The reduction of this compound would produce (2-chloro-3-cyanopyridin-4-yl)methanol.

Table 2: Reductive Transformation of this compound

| Starting Material | Reagent | Product |

|---|

Nucleophilic Addition and Condensation Reactions (e.g., Imine, Enamine Formation)

The carbonyl carbon of the aldehyde is electrophilic and reacts with a variety of nucleophiles. bldpharm.com A prominent example is the reaction with primary amines to form imines (also known as Schiff bases). lumenlearning.comyoutube.comlibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. lumenlearning.com

Secondary amines react in a similar fashion to initially form an iminium ion, but because there is no proton to remove from the nitrogen, a proton is lost from an adjacent carbon to form an enamine. libretexts.orglibretexts.org

Table 3: Imine Formation with this compound

| Starting Material | Reactant | Product Type |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions convert the carbon-oxygen double bond of an aldehyde into a carbon-carbon double bond. The Wittig reaction is a widely used method for this transformation, employing a phosphorus ylide (a Wittig reagent). iitk.ac.inmasterorganicchemistry.comwikipedia.org The ylide acts as a nucleophile, attacking the aldehyde to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to an alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. masterorganicchemistry.comlibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular variation that uses a phosphonate (B1237965) carbanion, which is generally more reactive than a Wittig ylide. A key advantage of the HWE reaction is that it often favors the formation of the (E)-alkene product, and the water-soluble phosphate (B84403) byproduct is easily removed.

Table 4: Illustrative Wittig Olefination of this compound

| Starting Material | Wittig Reagent | Product |

|---|---|---|

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-Chloro-4-vinylnicotinonitrile |

Transformations of the Nitrile Functionality

The nitrile group (C≡N) is another versatile functional group that can undergo various transformations, most notably hydrolysis to form amides and carboxylic acids. britannica.comtransformationtutoring.com

Hydrolytic Conversions to Amides and Carboxylic Acids

The hydrolysis of a nitrile can be performed under either acidic or basic conditions. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds in two stages: partial hydrolysis yields an amide, and further hydrolysis produces a carboxylic acid. masterorganicchemistry.com Conditions can often be controlled to isolate the intermediate amide. masterorganicchemistry.com For example, reacting a nitrile with concentrated sulfuric acid in acetic acid can favor the formation of the amide. masterorganicchemistry.com More vigorous conditions, such as heating with aqueous acid or base, will typically lead to the full hydrolysis to the carboxylic acid. libretexts.org

In the case of this compound, hydrolysis of the nitrile group would lead to 2-chloro-4-formylnicotinamide and subsequently to 2-chloro-4-formylpyridine-3-carboxylic acid. However, it is important to consider that the aldehyde group might also react under these conditions, potentially leading to a mixture of products or requiring a protection strategy for the formyl group.

Table 5: Hydrolysis of the Nitrile Group in this compound

| Starting Material | Conditions | Product |

|---|---|---|

| This compound | Partial Hydrolysis (e.g., H₂SO₄, AcOH) | 2-Chloro-4-formylnicotinamide |

Reductive Conversions to Amines

The formyl group of this compound can be converted to an amino group through reductive amination. This process typically involves the reaction of the aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride, which is known for its mildness and selectivity. organic-chemistry.org This method tolerates a range of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.org The reaction can be performed in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org

[3+2] Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group in this compound can participate in [3+2] cycloaddition reactions, most notably in the formation of tetrazole rings. nih.gov Tetrazoles are five-membered aromatic heterocycles with four nitrogen atoms and one carbon atom. nih.gov The most common method for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition of an azide, such as sodium azide, to a nitrile. nih.govorganic-chemistry.org This reaction is often facilitated by the presence of electron-withdrawing groups on the nitrile, which enhances its reactivity towards the azide. nih.gov The reaction can be promoted by various catalysts and conditions, including the use of microwave irradiation to accelerate the process. organic-chemistry.orgorganic-chemistry.org The resulting tetrazole can exist in two tautomeric forms, 1H and 2H, with the 1H tautomer generally being predominant in solution. nih.gov

Nucleophilic Aromatic Substitution at the C-2 Chloro-Position

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org This reactivity is enhanced by the electron-withdrawing nature of the nitrile and formyl groups, as well as the pyridine nitrogen, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org This allows for the displacement of the chloride by a variety of nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent at the C-2 position of this compound serves as an excellent electrophilic partner in these transformations. libretexts.orglibretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming C-C bonds to create biaryl compounds and conjugated systems. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. nih.govwikipedia.org It is catalyzed by a palladium complex and often requires a copper(I) co-catalyst and a base. wikipedia.org

Stille Coupling: The Stille reaction couples the aryl chloride with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is a versatile reaction with a broad scope, but the toxicity of the tin reagents is a significant drawback. organic-chemistry.orglibretexts.org

Negishi Coupling: This reaction involves the coupling of the aryl chloride with an organozinc compound. wikipedia.orgorganic-chemistry.org It is a powerful method for forming C-C bonds and is known for its high functional group tolerance. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the aryl chloride with an amine. wikipedia.orglibretexts.org It is a significant improvement over classical methods for synthesizing aryl amines, which often require harsh conditions. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Product Type | Key Features |

| Suzuki-Miyaura | Organoboron | Biaryl, etc. | Mild conditions, commercially available reagents. libretexts.org |

| Heck | Alkene | Substituted Alkene | Forms C(sp²)–C(sp²) bonds. wikipedia.org |

| Sonogashira | Terminal Alkyne | Aryl Alkynes | Often uses a copper co-catalyst. nih.govwikipedia.org |

| Stille | Organotin | Biaryl, etc. | Broad scope, toxic reagents. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc | Biaryl, etc. | High functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine | Aryl Amines | Forms C-N bonds. wikipedia.orglibretexts.org |

Direct Amination Reactions

Direct nucleophilic substitution of the C-2 chloro group with amines can occur, particularly with nucleophilic amines. mit.edu In some cases, this reaction can proceed without a catalyst under SNAr conditions. mit.edu However, for less nucleophilic amines, such as aryl amines, a palladium catalyst, as in the Buchwald-Hartwig amination, is often necessary to achieve high efficiency. mit.edu The regioselectivity of amination on polychlorinated pyridines can be challenging, but the electronic activation provided by the other substituents on this compound would favor substitution at the C-2 position.

Oxygen- and Sulfur-Nucleophile Substitutions

Similar to amination, the C-2 chloro group can be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) can introduce ether linkages, while reactions with thiolates (RS⁻) or thiophenoxides (ArS⁻) can form thioethers. These reactions also proceed via the SNAr mechanism, where the electron-withdrawing groups on the pyridine ring facilitate the nucleophilic attack.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. total-synthesis.combyjus.com The presence of additional strong electron-withdrawing groups, such as the chloro, formyl, and nitrile groups in this compound, further deactivates the ring, making EAS reactions highly unlikely to occur under standard conditions. total-synthesis.com Electrophilic attack, if forced, would be directed to the positions least deactivated by the substituents. However, the high deactivation of the ring makes nucleophilic substitution the much more favorable pathway for functionalization.

Ring Modification and Rearrangement Pathways

The strategic positioning of reactive functional groups in this compound makes it an excellent precursor for the construction of fused heterocyclic systems. These reactions often proceed through initial reactions at the formyl and cyano groups, followed by cyclization.

One of the most important ring-forming reactions involving derivatives of this compound is the synthesis of thieno[2,3-b]pyridines . This transformation is typically achieved through a variation of the Gewald reaction. The process commences with a Knoevenagel condensation of the 4-formyl group with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. The resulting vinylidene dinitrile or cyanoacrylate intermediate possesses an activated methylene group adjacent to the cyano group of the original pyridine ring. Subsequent reaction with elemental sulfur leads to the formation of a thiophene (B33073) ring fused to the pyridine core. This methodology provides a straightforward route to highly substituted thieno[2,3-b]pyridine (B153569) derivatives, which are of significant interest in medicinal chemistry.

Another key transformation is the synthesis of pyrazolo[3,4-b]pyridines . These bicyclic heterocycles can be prepared from this compound by reaction with hydrazine (B178648) hydrate. The initial step involves the formation of a hydrazone at the formyl group. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the terminal nitrogen of the hydrazone onto the electrophilic carbon of the cyano group, yields the pyrazolo[3,4-b]pyridine scaffold. The specific conditions of the reaction can influence the final structure, and in some cases, the chloro substituent may be displaced by excess hydrazine.

Furthermore, the formyl group can be a precursor to other fused ring systems through various cyclocondensation reactions. For instance, reaction with compounds containing a 1,3-dicarbonyl moiety or their equivalents can lead to the formation of new fused six-membered rings.

| Starting Material | Reagent(s) | Fused Ring System | Reaction Type |

| This compound | 1. Active methylene compound (e.g., malononitrile), Base2. Elemental Sulfur | Thieno[2,3-b]pyridine | Gewald Reaction |

| This compound | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | Hydrazone formation followed by cyclization |

Strategic Functional Group Interconversions (FGIs) within the Molecular Framework

The three functional groups of this compound offer a multitude of possibilities for selective transformations, allowing for the fine-tuning of the molecule's properties and the introduction of further diversity.

Reactions of the Formyl Group:

The aldehyde functionality is a versatile handle for a variety of interconversions.

Knoevenagel Condensation: As mentioned previously, the formyl group readily undergoes Knoevenagel condensation with active methylene compounds. mdpi.com This reaction is fundamental for extending the carbon framework and for preparing intermediates for subsequent cyclization reactions.

Oxidation: The formyl group can be oxidized to a carboxylic acid group using standard oxidizing agents. This transformation introduces a new functional group that can participate in amide bond formation or other derivatizations.

Reduction: Selective reduction of the formyl group to a hydroxymethyl group can be achieved using mild reducing agents like sodium borohydride. The resulting alcohol can be further functionalized, for instance, by conversion to a halomethyl group (e.g., with thionyl chloride), which is then susceptible to nucleophilic substitution. nih.gov

Formation of Imines and Oximes: The formyl group reacts with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These derivatives can be important for biological activity or can serve as intermediates for further transformations.

Reactions of the Chloro Group:

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the other substituents. youtube.com

Nucleophilic Substitution: The chloro group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of substituents at this position. researchgate.net This is a powerful method for diversifying the molecular structure.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups. libretexts.orglibretexts.org

Reactions of the Cyano Group:

The nitrile group is a versatile functional group that can be converted into several other important functionalities.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively.

Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, affords a primary amine (aminomethyl group). This introduces a basic center and a new point for further functionalization.

The interplay of these functional group interconversions allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.

| Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Formyl | Active Methylene Compound | α,β-Unsaturated system | Knoevenagel Condensation |

| Formyl | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid | Oxidation |

| Formyl | Reducing Agent (e.g., NaBH4) | Hydroxymethyl | Reduction |

| Chloro | Amine | Amino | Nucleophilic Aromatic Substitution |

| Chloro | Organoboron compound, Pd catalyst | Aryl/Vinyl | Suzuki Coupling |

| Cyano | H3O+ or OH- | Carboxylic Acid/Carboxamide | Hydrolysis |

| Cyano | LiAlH4 | Aminomethyl | Reduction |

Derivatization Strategies and Analytical Characterization of 2 Chloro 4 Formylnicotinonitrile

Principles and Objectives of Derivatization for Enhanced Analysis

Derivatization in chemical analysis is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. rsc.org The primary objectives of derivatizing 2-chloro-4-formylnicotinonitrile are to increase its volatility for gas chromatography (GC), improve its thermal stability, and enhance its detectability by various detectors used in both GC and liquid chromatography (LC). mdpi.com By converting the polar formyl group into a less polar, more stable, and more readily detectable moiety, analytical methods can achieve lower detection limits, better peak shapes, and improved separation from matrix components. mdpi.com

The formyl group, being polar, can lead to poor peak shape and tailing in GC analysis due to interactions with the stationary phase. Derivatization masks this polar group, reducing these interactions and improving chromatographic efficiency. rsc.org Furthermore, the introduction of specific chemical tags can significantly amplify the signal response in detectors like electron capture detectors (ECD), UV-Vis detectors, fluorescence detectors, and mass spectrometers. rsc.orgmdpi.com

Chromatographic Derivatization for Improved Separation and Detection

Volatilization Strategies for Gas Chromatography (GC) Applications

For GC analysis, the volatility and thermal stability of this compound can be significantly enhanced by targeting its formyl group. Common derivatization techniques for aldehydes include oximation and silylation.

Oximation: A widely used method for the derivatization of aldehydes and ketones for GC analysis is the reaction with hydroxylamine (B1172632) or its derivatives to form oximes. niscpr.res.in A particularly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The resulting PFBHA-oxime derivative is not only more volatile and thermally stable but also exhibits excellent response on an electron capture detector (ECD) due to the presence of five fluorine atoms. niscpr.res.insigmaaldrich.com This makes it a highly sensitive method for detecting trace amounts of the analyte. nih.gov The reaction with PFBHA is typically carried out in an aqueous or organic solvent, and the resulting oxime can be extracted and analyzed by GC-MS. researchgate.netcoresta.org The formation of (E) and (Z) isomers of the oxime is possible, which may result in two distinct chromatographic peaks. researchgate.net

Silylation: Another common strategy to increase volatility is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. bohrium.com While the formyl group itself does not have an active hydrogen, silylation can be employed if the aldehyde is first converted to a hydroxyl group via reduction. However, a more direct approach for aldehydes is not the primary application of silylation. Silylation is highly effective for polar compounds containing hydroxyl, carboxyl, or amine groups. bohrium.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine (B92270). brjac.com.brnih.gov The reaction conditions, including temperature and time, need to be optimized to ensure complete derivatization. bohrium.com

| Derivatization Strategy | Reagent | Resulting Derivative | Key Advantages for GC Analysis |

| Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | Increased volatility, thermal stability, and high sensitivity with ECD. niscpr.res.insigmaaldrich.comresearchgate.net |

| Silylation (post-reduction) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility and good chromatographic properties. bohrium.comnih.gov |

Enhancing Detectability in Liquid Chromatography (LC)

For liquid chromatography, derivatization is primarily aimed at enhancing the detectability of the analyte, especially when dealing with low concentrations or when the native molecule lacks a strong chromophore or fluorophore.

While this compound possesses a UV-absorbing pyridine ring, its molar absorptivity might not be sufficient for trace-level analysis. Derivatization with a reagent containing a strong chromophore can significantly enhance its UV-Vis detection. A classic reagent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the formyl group to form a brightly colored 2,4-dinitrophenylhydrazone. researchgate.net These derivatives have strong absorbance in the visible region, allowing for sensitive detection. The reaction is typically carried out in an acidic medium.

| Derivatization Reagent | Resulting Derivative | Detection Wavelength Range |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | 360-380 nm researchgate.net |

Fluorescence detection offers higher sensitivity and selectivity compared to UV-Vis detection. For this purpose, the formyl group of this compound can be tagged with a fluorescent label. Dansyl hydrazine (B178648) (5-(dimethylamino)naphthalene-1-sulfonylhydrazide) is a widely used fluorescent derivatizing reagent for carbonyl compounds. colostate.eduresearchgate.net It reacts with the aldehyde function to form a highly fluorescent dansyl hydrazone. nih.govresearchgate.net The resulting derivative can be excited in the UV range (around 340 nm) and emits strongly in the visible range (around 525 nm), allowing for very low detection limits. sigmaaldrich.com

| Fluorescent Labeling Reagent | Resulting Derivative | Excitation (λex) / Emission (λem) Wavelengths |

| Dansyl hydrazine | Dansyl hydrazone | ~340 nm / ~525 nm researchgate.netsigmaaldrich.com |

In LC-MS analysis, derivatization can be employed to improve the ionization efficiency of the analyte and to control its fragmentation pattern in tandem mass spectrometry (MS/MS). The introduction of a permanently charged group or a group that is easily protonated can significantly enhance the signal in electrospray ionization (ESI).

For the formyl group, derivatization with reagents like 2-hydrazinoquinoline (B107646) (HQ) can be effective. HQ reacts with aldehydes to form hydrazones that are more hydrophobic and ionize efficiently in positive-ion ESI-MS. mdpi.com The quinoline (B57606) moiety provides a site for protonation, leading to a strong [M+H]+ signal.

Furthermore, derivatization can introduce specific fragmentation patterns that are useful for selective reaction monitoring (SRM) in quantitative analysis. For instance, pyridinium-based derivatization reagents have been developed for carboxylic acids, which introduce a fixed positive charge and a predictable fragmentation, leading to highly sensitive detection. nih.govbohrium.com A similar strategy could be adapted for the formyl group of this compound by using a reagent that reacts with the aldehyde and carries a permanently charged group.

| Derivatization Approach | Reagent Type | Objective |

| Increased Ionization Efficiency | Reagents with easily ionizable groups (e.g., 2-hydrazinoquinoline) | Enhance signal intensity in ESI-MS. mdpi.com |

| Controlled Fragmentation | Reagents with specific fragmentation-directing moieties | Provide characteristic product ions for sensitive and selective MS/MS detection. |

Multi-Derivatization Approaches for Comprehensive Profiling

In complex biological or environmental samples, identifying and quantifying a specific compound like this compound alongside its metabolites or related compounds presents a significant challenge. Multi-derivatization offers a powerful solution by using a combination of reagents to tag different functional groups, thereby broadening the scope of a single analytical run.

For this compound, a multi-derivatization strategy can be designed to target its distinct reactive sites. The aldehyde (formyl) group is readily derivatized, for example, through condensation with a hydroxylamine-containing reagent to form an oxime. This transformation can improve the compound's volatility and thermal stability, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). In parallel or sequentially, the chloro group can undergo nucleophilic substitution with a thiol-containing molecule. This not only modifies the parent structure but can also introduce a tag that enhances ionization efficiency for mass spectrometric detection.

A key advantage of this approach is the potential for isotopic labeling to achieve accurate quantification. By derivatizing a sample with an unlabeled reagent and a reference standard with a stable isotope-labeled version of the same reagent, the two can be mixed and analyzed together. nih.gov The resulting mass spectrum will show pairs of peaks for each derivatized analyte, with a mass difference corresponding to the isotopic label. The ratio of the peak intensities allows for precise quantification, effectively canceling out matrix effects that can suppress or enhance the signal in complex mixtures. nih.gov This quantitative NMR-MS (qNMR-MS) approach, although demonstrated for metabolites like amino acids, is fundamentally applicable to this compound, provided suitable derivatizing agents are employed. nih.gov

Table 1: Illustrative Multi-Derivatization Reactions for this compound This table provides examples of potential derivatization reactions and is for illustrative purposes.

| Target Functional Group | Reagent Class | Example Reagent | Product Functional Group | Primary Analytical Benefit |

|---|---|---|---|---|

| Formyl (-CHO) | Hydrazines | Dansyl Hydrazine | Hydrazone | Introduction of a fluorescent tag |

| Formyl (-CHO) | Amines | Propylamine | Imine (Schiff Base) | Increased lipophilicity |

Derivatization for Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While NMR spectroscopy is unparalleled for detailed structural elucidation, it often suffers from low sensitivity compared to other analytical techniques. Derivatization can overcome this limitation by either enhancing the NMR signal of the target molecule or by introducing a new, highly sensitive NMR-active nucleus.

Phosphitylation is a chemical derivatization technique that introduces a phosphorus-containing moiety into a molecule, allowing for its analysis by ³¹P NMR spectroscopy. For this compound, this would first require the reduction of the formyl group to a primary alcohol (-CH₂OH). This newly formed hydroxyl group can then be reacted with a phosphitylating agent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, to yield a phosphite (B83602) ester derivative.

The primary benefits of this approach are the high natural abundance (100%) and high gyromagnetic ratio of the ³¹P nucleus, which lead to strong NMR signals. Additionally, the wide chemical shift range of ³¹P NMR minimizes the problem of signal overlap, which can be a significant issue in proton (¹H) or carbon (¹³C) NMR of complex mixtures. This makes phosphitylation a powerful tool for the sensitive detection and quantification of the alcohol derivative of this compound.

Beyond phosphorus, the introduction of fluorine atoms is another highly effective strategy for enhancing NMR detection. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, and the near-absence of background fluorine signals in most biological samples makes ¹⁹F NMR an exceptionally sensitive and selective technique. researchgate.net The formyl group of this compound could be derivatized with a fluorine-containing reagent, such as a fluorinated amine or hydrazine, to introduce a ¹⁹F NMR-active tag. This would enable the use of ¹⁹F NMR for quantitative analysis, even at low concentrations. researchgate.net

Furthermore, derivatization can be used to probe the stereochemistry of chiral molecules. While this compound is itself achiral, if it is used as a synthon to create a chiral product, a chiral derivatizing agent can be employed. This creates a pair of diastereomers that will exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric ratio or enantiomeric excess of the product.

Derivatization as a Tool in Targeted Synthetic Transformations

In synthetic organic chemistry, derivatization is not merely an analytical tool but the very essence of creating new molecular entities. The multiple functional groups of this compound make it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds.

The reactivity of each functional group can be harnessed selectively. For instance:

The Formyl Group: This group can undergo Wittig reactions to form alkenes, reductive amination to produce secondary and tertiary amines, and oxidation to yield a carboxylic acid. It can also be protected as an acetal (B89532) to allow for selective reaction at other positions.

The Chloro Group: As a leaving group on an electron-deficient pyridine ring, it is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of substituted nicotinonitriles. It is also a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

The Nitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

By strategically combining these transformations, chemists can use this compound as a starting point for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, a Suzuki coupling at the chloro position followed by a reductive amination of the formyl group would result in a highly functionalized and complex pyridine derivative.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Formylnicotinonitrile and Its Synthetic Products

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous confirmation of the elemental composition of 2-Chloro-4-formylnicotinonitrile and its synthetic products. By providing highly accurate mass-to-charge ratio (m/z) measurements, typically with sub-ppm accuracy, HRMS allows for the determination of the precise molecular formula. This level of precision is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₃ClN₂O), the experimentally determined monoisotopic mass would be compared against the theoretically calculated value (166.0012) to confirm its identity. Any deviation would be indicative of impurities or an incorrect structural assignment. This technique is equally vital in characterizing the products of synthetic reactions involving this compound, ensuring that the expected molecular transformations have occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the molecular framework, including connectivity and spatial relationships, can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic protons on the pyridine (B92270) ring will exhibit characteristic chemical shifts and coupling patterns. The aldehyde proton will appear as a distinct singlet at a downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine ring will show splitting patterns that can be used to deduce their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. udel.edu For this compound, distinct signals will be observed for the carbon atoms of the nitrile group, the aldehyde group, and the pyridine ring. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. udel.edulibretexts.org For instance, the carbonyl carbon of the aldehyde will have a characteristic downfield shift (typically >180 ppm), while the nitrile carbon will also be found at a relatively downfield position. The carbon atoms attached to the electronegative chlorine and nitrogen atoms will also exhibit specific chemical shifts. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-Cl | - | ~150 |

| C3-CN | - | ~115 (CN), ~110 (C3) |

| C4-CHO | ~10.1 (CHO) | ~190 (CHO), ~140 (C4) |

| C5-H | ~8.0 | ~130 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the complete molecular structure, a combination of 2D NMR experiments is employed. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For derivatives of this compound, COSY spectra are instrumental in identifying adjacent protons within the same spin system, such as those on the pyridine ring or on alkyl chains of substituents. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chyoutube.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. github.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close to each other in the three-dimensional structure, regardless of their bonding connectivity. This information is vital for determining the conformation and stereochemistry of the molecule and its derivatives.

By integrating the data from these 1D and 2D NMR experiments, a comprehensive and unambiguous structural assignment of this compound and its synthetic products can be achieved. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and its derivatives. nih.govwiley.com These complementary techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. researchgate.net Key expected absorptions include:

A strong, sharp peak around 2230-2210 cm⁻¹ for the nitrile (C≡N) stretching vibration. analis.com.my

A strong absorption in the range of 1710-1690 cm⁻¹ for the carbonyl (C=O) stretching of the aldehyde group.

C-H stretching vibrations for the aromatic ring protons typically appear above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

The C-Cl stretching vibration will be observed in the fingerprint region, typically between 800-600 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR, particularly for non-polar bonds. encyclopedia.pub The symmetric vibrations of the pyridine ring and the nitrile group are expected to show strong signals in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment. scielo.br

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2230 - 2210 |

| Aldehyde (C=O) | Stretching | 1710 - 1690 |

| Aromatic C-H | Stretching | > 3000 |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the pyridine ring, the nitrile group, and the carbonyl group. analis.com.my

The conjugated system of the aromatic ring and the formyl group will give rise to intense π→π* transitions at shorter wavelengths (in the UV region). The n→π* transition of the carbonyl group, which is typically weaker, is expected to appear at a longer wavelength. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and by the introduction of different substituents onto the nicotinonitrile scaffold in its synthetic derivatives. researchgate.net Analysis of the UV-Vis spectra provides valuable information about the electronic structure and conjugation within the molecule. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR spectroscopy provides the structure in solution, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound or one of its derivatives, a precise map of electron density can be generated. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

X-ray crystallography is particularly powerful for:

Unambiguous confirmation of the molecular structure: It provides a direct visualization of the molecule.

Determination of intermolecular interactions: It reveals how molecules pack in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions. This information is crucial for understanding the solid-state properties of the material.

Absolute stereochemistry determination: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters.

The successful growth of a suitable single crystal is a prerequisite for this technique. The resulting crystal structure provides a wealth of information that complements the data obtained from spectroscopic methods.

Polymorphism and Supramolecular Interactions Analysis

No publicly available studies on the polymorphism or the specific supramolecular interactions of this compound were found. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. The analysis of such phenomena, including the detailed study of intermolecular interactions like hydrogen bonds, halogen bonds, and π-π stacking, which govern the assembly of molecules in the crystalline state, has not been reported for this particular compound.

Co-crystal Engineering and Characterization

There is no available research on the co-crystal engineering of this compound. Co-crystal engineering is a design strategy that involves the creation of multi-component crystalline solids (co-crystals) to modify the physicochemical properties of a target molecule. This process includes the selection of suitable co-formers and the characterization of the resulting co-crystals. As no studies have been published on the formation of co-crystals involving this compound, no data on their characterization or specific findings can be provided.

Computational and Theoretical Studies on 2 Chloro 4 Formylnicotinonitrile

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. scienceopen.comnih.govnanobioletters.com

Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)

DFT calculations are instrumental in predicting the ground-state geometry and electronic properties of molecules. For 2-Chloro-4-formylnicotinonitrile, a DFT optimization, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would reveal key structural and electronic parameters. analis.com.my

Below is a table of predicted bond lengths and angles for this compound based on DFT calculations of analogous molecules like 4-chloropyridine-2-carbonitrile. nih.gov Note that these are illustrative values and a specific calculation for the title compound would provide precise data.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C≡N Bond Length | ~1.15 Å |

| C=O Bond Length | ~1.21 Å |

| Pyridine (B92270) Ring C-C Bond Lengths | ~1.38 - 1.40 Å |

| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.34 Å |

| C-C-Cl Bond Angle | ~118° |

| C-C≡N Bond Angle | ~178° |

| C-C=O Bond Angle | ~123° |

Electronic Properties: The electronic nature of this compound is dictated by the interplay of its substituents. The chlorine atom acts as an inductive electron-withdrawer but also a weak π-donor. The formyl and nitrile groups are strong electron-withdrawing groups. DFT calculations can quantify these effects through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

The HOMO is likely to be distributed over the pyridine ring, while the LUMO is expected to be localized more towards the electron-deficient regions, particularly the carbon atoms of the cyano and formyl groups, as well as the carbon atom bearing the chlorine. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov The MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and nitrile groups and the oxygen of the formyl group, indicating their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nist.govnist.gov The chemical shifts for this compound can be estimated by calculating the magnetic shielding tensors for the optimized geometry.

The following table provides illustrative predicted ¹H and ¹³C NMR chemical shifts. These are estimates based on data for similar structures and general substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on pyridine ring) | 8.0 - 9.0 | - |

| H (of formyl group) | 9.5 - 10.5 | - |

| C (of formyl group) | - | 185 - 195 |

| C (of nitrile group) | - | 115 - 120 |

| C (attached to Cl) | - | 150 - 160 |

| Other C (in pyridine ring) | - | 120 - 145 |

Vibrational Frequencies: The vibrational spectrum (IR and Raman) can be computed from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies correspond to the different vibrational modes of the molecule.

Key predicted vibrational frequencies for this compound are listed below, based on characteristic group frequencies from related molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N stretch | 2220 - 2240 |

| C=O stretch (formyl) | 1690 - 1710 |

| C-H stretch (formyl) | 2720 - 2820 |

| Pyridine ring stretches | 1400 - 1600 |

| C-Cl stretch | 700 - 800 |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions over time.

Conformational Landscape and Flexibility Analysis

The main source of conformational flexibility in this compound is the rotation of the formyl group around the C-C bond connecting it to the pyridine ring. frontiersin.org A conformational analysis would typically involve scanning the potential energy surface as a function of the dihedral angle between the pyridine ring and the formyl group. It is expected that the planar conformations, where the formyl group is coplanar with the pyridine ring, would be the most stable due to conjugation. There would be two such planar conformers, with the formyl oxygen pointing away from or towards the nitrile group. The energy barrier for rotation between these conformers would provide information on the rigidity of the molecule at different temperatures.

Intermolecular Interactions and Crystal Packing Energetics

The prediction of how molecules pack in a crystalline solid is a complex but important area of computational chemistry. rsc.orgschrodinger.comucr.eduxtalpi.com The nature of the intermolecular interactions in the crystal lattice of this compound can be inferred from its structure. Potential significant interactions include:

Hydrogen Bonding: Although there are no classical hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the aromatic and formyl hydrogens and the nitrogen and oxygen atoms are likely to be present. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of neighboring molecules.

π-π Stacking: The aromatic pyridine rings can stack on top of each other in an offset fashion, contributing to the stability of the crystal lattice. nih.gov

Computational crystal structure prediction methods could be employed to generate and rank plausible crystal packing arrangements based on their lattice energies.

Mechanistic Insights into Reactivity

Computational studies can provide valuable mechanistic information about the reactivity of a molecule. For this compound, several types of reactions could be investigated.

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing effects of the ring nitrogen and the cyano and formyl groups. epfl.chresearchgate.netlookchem.comresearchgate.netsci-hub.se Computational modeling of the reaction with a nucleophile (e.g., an alkoxide or an amine) would likely proceed via a Meisenheimer-like intermediate. DFT calculations could be used to determine the activation energy barrier for this reaction, providing a quantitative measure of the reactivity. researchgate.net The presence of the formyl and cyano groups is expected to significantly enhance the rate of substitution compared to unsubstituted 2-chloropyridine (B119429). epfl.chresearchgate.net

Reactions of the Formyl Group: The formyl group is susceptible to nucleophilic attack. Computational studies could model reactions such as aldol (B89426) condensation, Wittig reactions, or reduction to an alcohol. The calculated reaction pathways and energies would provide insights into the feasibility and selectivity of these transformations.

Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or be reduced to an amine. Theoretical calculations can help to understand the mechanisms and energetics of these functional group transformations.

Exploration of Reaction Pathways and Transition States

A critical aspect of understanding the chemical behavior of this compound would be the computational exploration of its potential reaction pathways. This type of study uses quantum chemical methods to map out the energetic landscape of a chemical reaction, identifying the most likely routes from reactants to products. Key to this exploration is the identification of transition states, which are the high-energy structures that must be overcome for a reaction to proceed.

For this compound, this could involve studying its reactivity with various nucleophiles or its behavior under different reaction conditions. For instance, theoretical calculations could predict the regioselectivity of nucleophilic aromatic substitution at the C2 position or the susceptibility of the formyl group to nucleophilic attack. The energies of the transition states would provide insight into the activation barriers for these potential reactions.

Although no specific studies on this compound are available, related research on other substituted pyridines demonstrates the utility of these methods. For example, Density Functional Theory (DFT) has been used to investigate the cycloaddition reactions of other pyridine derivatives, successfully predicting reaction mechanisms and stereochemical outcomes. Such an approach, if applied to this compound, would yield valuable predictive data for synthetic chemists.

Thermodynamic and Kinetic Profiling of Chemical Transformations

Complementing the exploration of reaction pathways, a full thermodynamic and kinetic profile of the chemical transformations of this compound would offer a quantitative understanding of its reactivity.

Thermodynamic Profiling: This involves calculating the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for potential reactions. These values indicate the relative stability of reactants and products and the spontaneity of a reaction. For instance, computational methods could determine the thermodynamic favorability of the hydrolysis of the nitrile group or the oxidation of the formyl group.

Kinetic Profiling: By analyzing the calculated activation energies (Ea) derived from the transition state structures, a kinetic profile can be established. This allows for the prediction of reaction rates and how they might be influenced by temperature. This information is crucial for optimizing reaction conditions and for understanding the competitive nature of different possible reaction pathways.

While no specific thermodynamic or kinetic data from computational studies on this compound has been reported, the methodologies for generating such profiles are well-established in computational chemistry.

Structure-Property and Structure-Reactivity Relationship Modeling

Structure-Property Relationships (QSPR): Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure with physical properties. For this compound, computational models could predict properties such as its dipole moment, polarizability, and solubility in various solvents. These models are built by calculating a range of molecular descriptors and using statistical methods to find a correlation with experimentally determined properties.

Structure-Reactivity Relationships (QSRR): Similarly, Quantitative Structure-Reactivity Relationship (QSRR) models link the molecular structure to chemical reactivity. By calculating electronic descriptors such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, it would be possible to predict the most reactive sites on the this compound molecule. For example, the distribution of electrostatic potential could indicate the regions most susceptible to electrophilic or nucleophilic attack.

In the absence of direct computational studies on this compound, the broader field of computational chemistry provides a clear roadmap for how such investigations could be conducted to generate valuable data on this compound.

Strategic Role of 2 Chloro 4 Formylnicotinonitrile As a Synthetic Intermediate

Enabling Intermediate for Diverse Heterocyclic Systems

The trifunctional nature of 2-chloro-4-formylnicotinonitrile provides a powerful platform for constructing a variety of heterocyclic structures, particularly novel pyridine (B92270) derivatives and fused ring systems. The reactivity of each functional group can be selectively harnessed to build molecular complexity in a controlled manner.

The three reactive sites on the this compound molecule—the C2-chloro, C4-formyl, and C3-cyano groups—serve as handles for a multitude of chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a common method for functionalizing chloropyridines. qu.edu.qaorgsyn.orgorgsyn.org This allows for the introduction of a wide range of substituents by reacting the parent molecule with various nucleophiles.

The formyl group at the C4 position can undergo standard aldehyde chemistry. For instance, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or engaged in condensation reactions like the Knoevenagel or Wittig reactions to form new carbon-carbon bonds. Furthermore, reductive amination of the formyl group provides a route to aminomethyl-substituted pyridines.

The C3-nitrile group is also a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxamide or a carboxylic acid, respectively. Alternatively, it can be reduced to an aminomethyl group or used in cycloaddition reactions.

These transformations enable the synthesis of a diverse library of polysubstituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Potential Transformations of this compound

| Reactive Site | Reagent/Condition | Resulting Functional Group | Product Class |

| C2-Chloro | Hydrazine (B178648) Hydrate | Hydrazinyl | Hydrazinopyridine |

| C2-Chloro | Amines (R-NH₂) | Amino | Aminopyridine |

| C2-Chloro | Alcohols/Phenols (R-OH) | Alkoxy/Aryloxy | Alkoxypyridine/Aryloxypyridine |

| C4-Formyl | NaBH₄ | Hydroxymethyl | Pyridine Methanol (B129727) |

| C4-Formyl | R-NH₂ / NaBH₃CN | Aminomethyl | Pyridylmethanamine |

| C4-Formyl | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid | Pyridine-4-carboxylic acid |

| C3-Nitrile | H₂SO₄ / H₂O | Carboxamide | Nicotinamide (B372718) derivative |

| C3-Nitrile | H₂ / Raney Ni | Aminomethyl | Pyridylmethanamine |

This compound is an ideal precursor for the synthesis of fused heterocyclic systems where the pyridine ring is annulated with another ring, such as a pyrimidine (B1678525) or a triazole. These fused systems are of significant interest in drug discovery.

Synthesis of Pyrido[2,3-d]pyrimidines: The construction of the pyrido[2,3-d]pyrimidine (B1209978) skeleton can be achieved by first reacting this compound with a dinucleophile such as guanidine (B92328) or urea. In this reaction, the nucleophilic amine of guanidine displaces the C2-chloro substituent. The resulting intermediate possesses a guanidino group adjacent to the nitrile. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, between the guanidino moiety and the nitrile group leads to the formation of the fused pyrimidine ring. nih.gov The formyl group at what becomes the 7-position of the fused system can then be used for further derivatization.

Synthesis of qu.edu.qaorgsyn.orgorgsyn.orgTriazolo[4,3-a]pyridines: The synthesis of the triazolopyridine system typically begins with the nucleophilic displacement of the chloride at the C2 position by hydrazine hydrate. qu.edu.qanih.gov This reaction yields a 2-hydrazinyl-4-formylnicotinonitrile intermediate. This key intermediate can then undergo cyclization with a one-carbon electrophile. For example, treatment with formic acid or an orthoester like triethyl orthoformate will lead to the formation of the fused 1,2,4-triazole (B32235) ring, resulting in a qu.edu.qaorgsyn.orgorgsyn.orgtriazolo[4,3-a]pyridine scaffold. organic-chemistry.orgresearchgate.net The existing formyl and nitrile groups on the pyridine ring offer further points for modification.

Table 2: Synthesis of Fused Heterocycles from this compound

| Target Fused System | Key Reagents | Key Intermediate |

| Pyrido[2,3-d]pyrimidine | Guanidine or Urea | 2-Guanidino-4-formylnicotinonitrile |

| qu.edu.qaorgsyn.orgorgsyn.orgTriazolo[4,3-a]pyridine | 1. Hydrazine Hydrate2. Formic Acid or Orthoester | 2-Hydrazinyl-4-formylnicotinonitrile |

| Pyrazolo[3,4-b]pyridine | Hydrazine Hydrate (cyclization with nitrile) | 3-Amino-2-hydrazinopyridine derivative |

Scaffold for Complex Molecular Architecture

Beyond the synthesis of discrete heterocyclic systems, this compound serves as a foundational scaffold for building more elaborate and complex molecular architectures, including specialized ligands for catalysis and precursors for advanced materials.

The functional groups on this compound make it an attractive starting point for the design of novel ligands for transition metal catalysis. Polydentate ligands, which can bind to a metal center through multiple atoms, are crucial for stabilizing catalysts and influencing their reactivity and selectivity.

The pyridine nitrogen atom is a classic coordination site. The nitrile group can also coordinate to metal centers. The formyl group can be readily converted into other coordinating groups. For example:

Schiff Base Formation: Condensation of the formyl group with various primary amines (e.g., chiral amines) yields imines (Schiff bases), creating bidentate (N,N') or tridentate ligands.

Reduction and Derivatization: Reduction of the formyl group to an alcohol, followed by etherification, can introduce additional donor atoms.

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) or substituted hydrazines converts the formyl group into oxime or hydrazone functionalities, which are excellent chelating groups.

By strategically modifying the three functional groups, a diverse range of ligands (e.g., P,N; N,N,O) can be synthesized. These ligands can be used to create bespoke catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

The unique electronic properties and functional versatility of this compound make it a promising precursor for advanced materials. The electron-deficient pyridine ring, substituted with two powerful electron-withdrawing groups (formyl and nitrile), creates a system with a low-lying LUMO (Lowest Unoccupied Molecular Orbital). This characteristic is desirable for applications in organic electronics.

Chromophores and Dyes: The extended π-system that can be generated through reactions at the formyl group (e.g., Knoevenagel condensation with active methylene (B1212753) compounds) can lead to molecules with strong absorption in the visible spectrum, making them suitable as dyes or organic pigments.

Non-Linear Optical (NLO) Materials: By creating push-pull systems—for example, by substituting the C2-chloro group with an electron-donating group—it is possible to design molecules with large hyperpolarizabilities, a key property for NLO materials.

Polymer Synthesis: The various functional groups allow this molecule to be incorporated into polymer chains. For example, conversion of the formyl group to a vinyl group or the nitrile and chloro groups into other polymerizable functionalities would allow it to serve as a monomer for creating functional polymers with specific electronic or thermal properties.

Industrial Synthesis and Process Optimization Considerations

The industrial-scale synthesis of this compound requires a cost-effective, safe, and high-yielding process. While specific industrial routes for this exact molecule are not widely published, plausible synthetic pathways can be devised based on established chemical transformations for related nicotinonitrile derivatives. google.com

A potential synthetic route could start from a readily available pyridine precursor. One logical approach involves the Vilsmeier-Haack reaction, which is a well-established method for formylating activated aromatic rings and can also facilitate cyclization to form chloro-substituted heterocycles. researchgate.net For example, a reaction sequence might involve the cyclization of an appropriate acyclic precursor using a Vilsmeier reagent (POCl₃/DMF) to construct the 2-chloro-3-cyano-pyridine ring, followed by a formylation step.

Alternatively, a route could start from a pre-existing 2-chloronicotinonitrile derivative. The introduction of the formyl group at the C4 position would be the key challenge.

Key considerations for process optimization include:

Raw Material Cost and Availability: The choice of starting materials is critical for economic viability.

Reagent Selection: Utilizing safer and more environmentally friendly reagents is a major goal. For example, replacing hazardous chlorinating agents like phosphorus oxychloride (POCl₃) with alternatives where possible. orgsyn.org

Catalysis: Employing efficient catalysts can improve reaction rates, lower required temperatures, and increase selectivity, thereby reducing energy consumption and waste generation.

Reaction Conditions: Optimization of temperature, pressure, reaction time, and solvent is crucial for maximizing yield and minimizing the formation of byproducts. For instance, microwave-assisted synthesis has been shown to accelerate reactions for related heterocyclic systems. nih.gov

Work-up and Purification: Developing efficient extraction and crystallization procedures is vital for isolating the product with high purity, which is essential for its use in subsequent synthetic steps, particularly in pharmaceutical applications. This includes methods for removing residual catalysts and solvents.

Waste Management: A sustainable industrial process must include strategies for recycling solvents and reagents and for treating waste streams to minimize environmental impact.

Concluding Remarks and Future Research Perspectives

Synthesis of Core Academic Contributions

While dedicated academic literature on the synthesis and applications of 2-Chloro-4-formylnicotinonitrile (CAS 1289019-39-1) is notably scarce, its structural components suggest its potential as a highly valuable building block. The core academic contribution of this molecule lies in its potential to serve as a trifunctional scaffold, enabling a diverse range of chemical transformations.

The synthesis of substituted 2-chloronicotinonitriles is a well-established field, with numerous methods reported for the construction of this key heterocyclic core. osi.lv These methods often involve the cyclization of acyclic precursors or the modification of existing pyridine (B92270) rings. The introduction of a formyl group at the 4-position of the 2-chloronicotinonitrile framework, however, represents a more specialized synthetic challenge.

One plausible, though not explicitly documented, synthetic route could involve the direct formylation of a 2-chloronicotinonitrile precursor. Reactions such as the Vilsmeier-Haack reaction or the Reimer-Tiemann reaction are classical methods for introducing formyl groups onto aromatic and heteroaromatic rings. ijpcbs.comwikipedia.orgwikipedia.orgambeed.com The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide), is a powerful tool for the formylation of electron-rich aromatic systems. wikipedia.orgniscpr.res.inorganic-chemistry.org While the pyridine ring is generally electron-deficient, the presence of activating groups or specific reaction conditions can facilitate such electrophilic substitutions. Another potential route could be the oxidation of a precursor like 2-chloro-4-methylnicotinonitrile. sigmaaldrich.comoakwoodchemical.comnih.gov

The academic value of this compound is therefore not in a large body of existing research, but in the latent potential for a multitude of selective chemical modifications, paving the way for the synthesis of novel and complex molecular structures.

Identification of Unexplored Chemical Transformations and Synthetic Avenues

The trifunctional nature of this compound opens up a vast landscape of unexplored chemical transformations. The reactivity of each functional group can be selectively harnessed to create a diverse array of derivatives.

Table 1: Potential Unexplored Reactions of this compound

| Functional Group | Potential Reaction Types | Potential Products |

| 2-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Aminopyridines, Alkoxypyridines, Thioethers |

| Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Biaryl compounds, Alkenylpyridines, Alkynylpyridines | |

| 4-Formyl Group | Aldol (B89426) Condensation | α,β-Unsaturated carbonyl compounds |

| Wittig Reaction | Alkenes | |

| Reductive Amination | Amines | |

| Knoevenagel Condensation | Substituted alkenes | |

| Oxidation | Carboxylic acids | |

| Reduction | Alcohols | |

| 3-Nitrile Group | Hydrolysis (acidic or basic) | Carboxylic acids, Amides |

| Reduction | Primary amines | |

| Cyclization Reactions (e.g., with azides) | Tetrazoles | |

| Addition of Grignard reagents | Ketones |

The selective manipulation of these functional groups presents a significant synthetic challenge and a fertile ground for research. For instance, the chlorine atom at the 2-position is susceptible to nucleophilic displacement, a common reaction for 2-chloropyridines. chempanda.comwikipedia.org This allows for the introduction of a wide range of substituents. The formyl group can undergo a plethora of classical carbonyl reactions, providing a handle for chain extension and the introduction of new functionalities. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to form other heterocyclic systems.

Furthermore, the interplay between these functional groups could lead to novel intramolecular cyclization reactions, affording complex polycyclic and heterocyclic systems. The development of orthogonal protection strategies would be crucial to selectively address each reactive site, unlocking the full synthetic potential of this molecule.

Developments in Environmentally Conscious Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. scirp.org For a molecule like this compound, several avenues for environmentally conscious synthesis can be envisioned.

One key area is the use of greener solvents and catalysts. Many classical formylation and chlorination reactions employ harsh and toxic reagents. Research into alternative, less hazardous reagents and catalytic systems is paramount. For example, the use of solid acid catalysts or enzyme-catalyzed reactions could offer more sustainable alternatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and reduced by-product formation. The synthesis of pyridine and nicotinonitrile derivatives has been shown to benefit from microwave irradiation, suggesting its applicability to the synthesis of this compound.

Furthermore, one-pot, multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules. Designing an MCR that directly assembles the this compound scaffold from simple, readily available starting materials would be a significant advancement in its sustainable production.

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound and its Derivatives

| Green Chemistry Principle | Potential Application |

| Prevention | One-pot synthesis to minimize waste. |

| Atom Economy | Multi-component reactions to maximize incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and solvents. |

| Designing Safer Chemicals | Developing derivatives with improved environmental profiles. |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or supercritical fluids as reaction media. |

| Design for Energy Efficiency | Microwave-assisted or room temperature reactions. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. |

| Reduce Derivatives | Avoiding the use of protecting groups through selective reactions. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. |

Emerging Analytical and Characterization Techniques for Complex Nicotinonitrile Derivatives

The unambiguous characterization of complex nicotinonitrile derivatives like this compound and its subsequent products is crucial for understanding their structure and purity. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental, more advanced methods can provide deeper insights.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for elucidating the complex spin systems and connectivity within these molecules. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high accuracy.

For solid-state characterization, X-ray crystallography provides the definitive three-dimensional structure, offering insights into intermolecular interactions and packing in the solid state. This is particularly important for understanding the physical properties of materials derived from this scaffold.

As the complexity of the synthesized molecules increases, techniques like tandem mass spectrometry (MS/MS) can be employed for detailed fragmentation analysis, aiding in the structural elucidation of unknown products and intermediates.

Design and Synthesis of Advanced Functional Molecules Utilizing the Nicotinonitrile Core

The true potential of this compound lies in its role as a versatile precursor for the design and synthesis of advanced functional molecules. The strategic modification of its three functional groups can lead to a wide range of compounds with tailored properties.

In medicinal chemistry, the nicotinonitrile scaffold is a known pharmacophore. The ability to introduce diverse substituents at the 2, 3, and 4-positions could lead to the discovery of novel drug candidates with a range of biological activities. For example, the synthesis of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties has been explored for their potential as antitumor agents. nih.gov

In materials science, the extended π-system of pyridine derivatives makes them attractive for applications in organic electronics. By using cross-coupling reactions to introduce conjugated substituents, it may be possible to synthesize novel organic light-emitting diode (OLED) materials, dyes, or sensors.